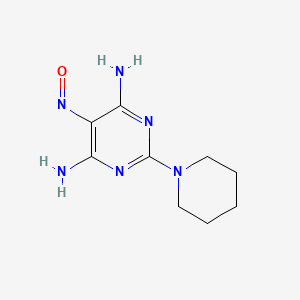![molecular formula C21H17F3O B14002582 1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene CAS No. 80054-70-2](/img/structure/B14002582.png)
1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further bonded to three trifluoroethoxy groups. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene typically involves the reaction of benzene derivatives with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon derivatives with reduced fluorine content.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene involves its interaction with molecular targets through its trifluoroethoxy groups. These groups can form strong interactions with various biomolecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is unique due to its specific structural arrangement, which includes three benzene rings and three trifluoroethoxy groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
80054-70-2 |
|---|---|
Fórmula molecular |
C21H17F3O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[diphenyl(2,2,2-trifluoroethoxy)methyl]benzene |
InChI |
InChI=1S/C21H17F3O/c22-20(23,24)16-25-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
YZHDKIHFTVSYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



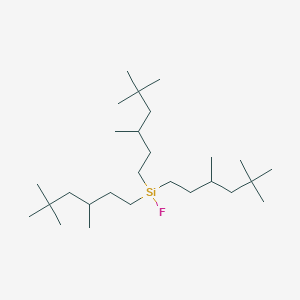
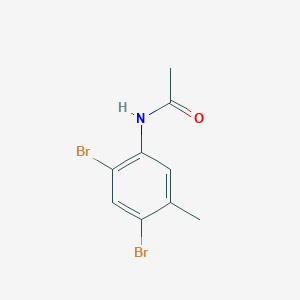
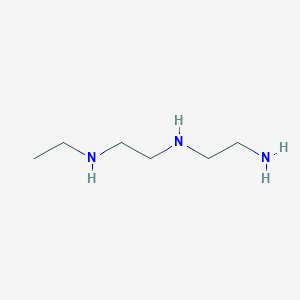
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
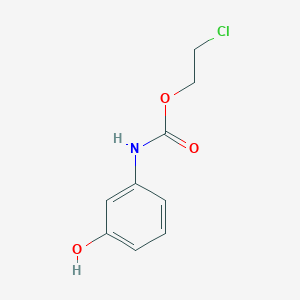
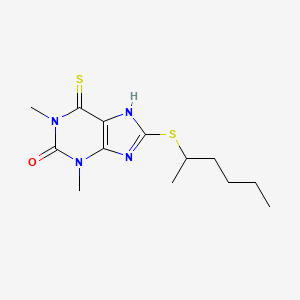
![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
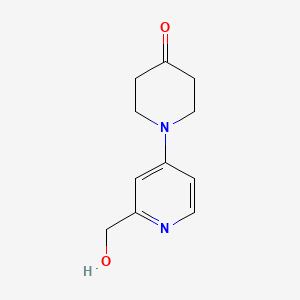
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
